1-Benzyl-1H-tetrazole-5-methanamine
Description
Historical Context of Tetrazole Synthesis and Research
The journey into the world of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov He observed the formation of a compound with the chemical formula C8H5N5, for which he later proposed the name "tetrazole". nih.gov Early synthetic methods for tetrazoles were often limited by the availability of starting materials and required harsh reaction conditions. numberanalytics.com
A significant advancement in tetrazole synthesis came in 1901 when Hantzsch and Vagt described the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This method, specifically the 1,3-dipolar cycloaddition of nitriles with azides (such as hydrazoic acid or sodium azide), has become one of the most fundamental and widely used approaches for creating the tetrazole ring. nih.govresearchgate.net Over the years, numerous modifications and improvements to this and other synthetic routes have been developed, making tetrazole synthesis more efficient and accessible. numberanalytics.com For instance, the use of trimethylsilyl (B98337) azide has been introduced as a safer alternative to metal azides. beilstein-journals.org The development of multicomponent reactions (MCRs) has also provided convergent and efficient pathways to diverse tetrazole scaffolds. nih.gov
Significance of the Tetrazole Ring System in Chemical Sciences
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, possesses a unique combination of properties that make it highly valuable in various scientific disciplines. numberanalytics.comtaylorandfrancis.com Tetrazoles are known for their high nitrogen content, thermal stability, and resistance to degradation. numberanalytics.com The ring is planar and aromatic, with sp2 hybridized nitrogen atoms contributing to a delocalized π electron system, which imparts this stability. numberanalytics.com
In medicinal chemistry, the tetrazole ring is of paramount importance, largely due to its role as a bioisostere for the carboxylic acid functional group. researchgate.netacs.org This means it can mimic the properties of a carboxylic acid in biological systems, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. researchgate.netacs.org Consequently, over 20 FDA-approved drugs feature a tetrazole moiety. nih.govacs.org The high density of nitrogen atoms in the tetrazole ring also provides more opportunities for hydrogen bonding and π-stacking interactions with biological receptors, which can enhance binding affinity. acs.org
Beyond pharmaceuticals, the tetrazole ring is significant in materials science. numberanalytics.comacs.org Its high nitrogen content and thermal stability make tetrazole derivatives suitable for use as energetic materials, such as propellants and explosives. numberanalytics.comacs.orgwikipedia.org These materials can produce non-toxic, high-temperature reaction products like water and nitrogen gas, which is a desirable property. wikipedia.org Furthermore, tetrazoles can act as ligands in coordination chemistry and are used in other industrial applications, including photography and imaging chemicals. numberanalytics.comacs.org
| Property of Tetrazole Ring | Significance in Chemical Sciences |
| Bioisostere of Carboxylic Acid | Used in drug design to improve metabolic stability and pharmacokinetic properties. researchgate.netacs.org |
| High Nitrogen Content & Thermal Stability | Application in energetic materials like propellants and explosives. numberanalytics.comacs.orgwikipedia.org |
| Aromaticity and Planarity | Contributes to the stability and resistance to degradation of the ring system. numberanalytics.com |
| Multiple Nitrogen Atoms | Provides sites for hydrogen bonding and coordination to metal ions. acs.org |
Rationale for Research on 1-Benzyl-1H-tetrazole-5-methanamine Derivatives
The investigation into derivatives of this compound is driven by the versatile nature of the 1,5-disubstituted tetrazole scaffold. The "1-benzyl" group and the "methanamine" at the 5-position provide a framework that can be systematically modified to explore a range of chemical space and potential applications.
Research into 1,5-disubstituted tetrazoles is often aimed at developing novel therapeutic agents. For example, derivatives of 1,5-disubstituted tetrazoles have been designed and synthesized as potential inhibitors of monoamine neurotransmitter reuptake, which is relevant for treating neuropsychiatric disorders. nih.gov The synthesis of various 1-aryl-5-benzyl-1H-tetrazoles has also been a subject of investigation, indicating an interest in this particular substitution pattern. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
(1-benzyltetrazol-5-yl)methanamine |
InChI |
InChI=1S/C9H11N5/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
InChI Key |
JWDZKPSFIPANKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 1h Tetrazole 5 Methanamine and Its Derivatives
Strategies for Constructing the Tetrazole Ring System
The formation of the tetrazole ring is a critical step in the synthesis of these compounds. Various strategies have been developed, with 1,3-dipolar cycloaddition reactions and multicomponent reactions being among the most prominent and versatile.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful reactions for forming five-membered heterocyclic rings. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile. In the context of tetrazole synthesis, this typically involves an azide (B81097) acting as the 1,3-dipole.
The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. nih.govacs.orgacs.org This reaction can be facilitated by various catalysts and conditions. nih.gov The presence of electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov
For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved by reacting various nitriles with sodium azide in the presence of a catalyst like silica (B1680970) sulfuric acid or under microwave irradiation. nih.govorganic-chemistry.org Lewis acids such as zinc and aluminum salts can also catalyze the reaction by activating the nitrile group. organic-chemistry.orgresearchgate.net A general scheme for this reaction is the conversion of substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride to yield substituted 5-benzhydryl-1H-tetrazoles. nih.gov
| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted Diphenyl Acetonitriles | Sodium Azide | Triethylamine Hydrochloride, Toluene, 100°C | Substituted 5-Benzhydryl-1H-tetrazoles | nih.gov |
| Aromatic Nitriles | Sodium Azide | Co-Ni/Fe3O4@MMSHS, Mild Conditions | 5-Aryl-1H-tetrazoles | rsc.org |
| Various Nitriles | Sodium Azide | Silica Sulfuric Acid, DMF | 5-Substituted 1H-tetrazoles | nih.gov |
An alternative to nitriles, isocyanides can also undergo cycloaddition with azides to form tetrazoles. nih.govresearchgate.netrsc.org The reaction of isocyanides with hydrazoic acid or trimethylsilyl (B98337) azide can lead to the formation of 1-substituted tetrazoles. nih.gov This method is quite general and provides a pathway to tetrazole derivatives that may be difficult to access through other routes. acs.orgbeilstein-journals.org For example, a library of 1-substituted-1H-tetrazoles was synthesized by treating N-substituted 2-isocyanoacetamides with trimethylsilyl azide in a methanol-water solvent system. nih.gov
Intramolecular [2+3] cycloadditions of organic azides with nitrile functionalities within the same molecule provide a route to fused tetrazole ring systems. nih.govacs.org This strategy has been employed to synthesize various five- and six-membered heterocyclic systems fused to a tetrazole ring using cyanates, thiocyanates, and cyanamides as starting materials. nih.gov Computational studies have also been performed to understand the energetics and mechanisms of such intramolecular cycloadditions. researchgate.net
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. nih.govbenthamdirect.com MCRs are advantageous due to their atom economy, convergence, and ability to generate molecular diversity. acs.orgbeilstein-journals.org
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry. The Ugi-azide variation is particularly significant for the synthesis of α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. nih.govacs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide or hydrazoic acid). nih.govresearchgate.net
The Ugi-azide reaction offers a broad substrate scope, allowing for the creation of large libraries of 1,5-disubstituted tetrazoles. nih.govnih.govacs.org For example, α-aminomethyl tetrazoles, which can be synthesized via a Ugi tetrazole reaction using ammonia (B1221849) as the amine component, can themselves be used as starting materials in a subsequent Ugi three-component reaction (Ugi-3CR), demonstrating a library-to-library approach for generating highly substituted tetrazole derivatives. nih.govacs.org
| Oxo Component | Amine | Isocyanide | Azide Source | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde/Ketone | Amine | Isocyanide | Trimethylsilyl Azide | 1,5-Disubstituted Tetrazoles | researchgate.net |
| Aldehydes | Ammonia | Various Isocyanides | - | α-Amino monosubstituted methyl tetrazoles | nih.govacs.org |
| Ketones | Ammonia | Various Isocyanides | - | α-Amino disubstituted methyl tetrazoles | nih.govacs.org |
Passerini Reaction Variations
The Passerini three-component reaction (PT-3CR) offers a versatile method for synthesizing 1,5-disubstituted tetrazoles. nih.gov Variations of this reaction have been developed to improve efficiency and yield.
One notable variation involves a sonication-accelerated, catalyst-free method. nih.govrsc.orgcore.ac.uk This approach utilizes an aldehyde or ketone, an isocyanide, and trimethylsilyl azide (TMSN₃) in a methanol-water solvent system. nih.govrsc.org The use of sonication significantly accelerates the reaction rate and can lead to quantitative yields. nih.govrsc.org This method is applicable to a broad range of aldehydes and isocyanides, including those with both aliphatic and aromatic groups. nih.govbeilstein-journals.org For instance, the reaction of benzyl (B1604629) isocyanide with aliphatic aldehydes produces excellent yields. nih.govcore.ac.uk The tolerance for various functional groups on the isocyanide provides opportunities for further chemical modifications. core.ac.uk
Another variation focuses on the use of TMSN₃ as a safer alternative to the highly toxic and explosive hydrazoic acid (HN₃) or sodium azide (NaN₃). nih.gov While early attempts to use TMSN₃ in the Passerini tetrazole reaction resulted in low yields, recent developments have overcome this limitation. nih.govcore.ac.uk For example, a sustainable, catalyst- and solvent-free Passerini-tetrazole three-component reaction has been developed for the synthesis of benzoxaborole-tetrazoles, which are otherwise difficult to obtain through conventional methods. rsc.org
The Passerini reaction can also be used to synthesize tetrazole building blocks, such as tetrazole aldehydes, which can then be incorporated into more complex molecules through multicomponent reactions. beilstein-journals.org This strategy provides a complementary approach to existing tetrazole synthesis methods. beilstein-journals.org
| Reactants | Conditions | Product | Yield | Reference |
| Aldehyde/Ketone, Isocyanide, TMSN₃ | Sonication, Methanol (B129727):Water (1:1) | 5-(1-hydroxyalkyl)tetrazoles | Good to Excellent | nih.govrsc.orgcore.ac.uk |
| Benzyl Isocyanide, Aliphatic Aldehydes | Sonication, Methanol:Water (1:1) | Corresponding Tetrazoles | Excellent | nih.govcore.ac.uk |
| o-formylphenylbornic acids, Isocyanides, TMSN₃ | Neat, Room Temperature | Benzoxaborole-tetrazoles | 80-98% | rsc.org |
| Benzyl isocyanide, Paraformaldehyde, TMSN₃ | Methanol:Water or neat | Mono-substituted tetrazole | - | core.ac.ukbeilstein-journals.org |
Alternative Synthetic Approaches
Amide to Tetrazole Conversions
A significant alternative to traditional tetrazole syntheses involves the direct conversion of amides. This method avoids the use of often hazardous and explosive reagents. One such approach utilizes diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA). organic-chemistry.orgacs.org These reagents act as both an activator for the amide oxygen and as the azide source. organic-chemistry.orgacs.org The reaction proceeds by converting various amides into 1,5-disubstituted and 5-substituted 1H-tetrazoles in good yields. organic-chemistry.orgacs.org The process is particularly effective for preparing compounds that are important in medicinal chemistry. organic-chemistry.org Optimization of reaction conditions has shown that using pyridine (B92270) as both a base and a solvent provides high yields. organic-chemistry.org
Another method for converting amides to tetrazoles involves a one-pot reaction with phosphorus oxychloride and sodium azide. researchgate.net This procedure allows for the selective synthesis of 1,5-disubstituted tetrazoles. researchgate.net Additionally, a facile synthesis of glycosyl tetrazoles from carbohydrate-containing amides has been achieved using benzotriazole (B28993) methodology under mild conditions. researchgate.net
| Amide Substrate | Reagents | Product | Key Features | Reference |
| Various Amides | DPPA or p-NO₂DPPA, Pyridine | 1,5-disubstituted and 5-substituted 1H-tetrazoles | Avoids toxic/explosive reagents | organic-chemistry.orgacs.org |
| Secondary Amides | NaN₃, POCl₃ | 1,5-disubstituted tetrazoles | Selective synthesis | researchgate.net |
| Carbohydrate-containing amides | Benzotriazole methodology | Glycosyl tetrazoles | Mild reaction conditions | researchgate.net |
Deamination Routes
Deamination of aminotetrazoles presents another pathway for the synthesis of tetrazole derivatives. For instance, the diazotization of 5-aminotetrazole (B145819) can be a step in producing other tetrazole compounds. youtube.com This process involves converting the amino group into a diazonium salt, which can then be replaced by other functional groups.
A specific example is the diazotization of aliphatic amines to achieve the alkylation of 5-substituted 1H-tetrazoles, preferentially forming 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov This method employs an organic nitrite (B80452) reagent to generate diazonium intermediates that react with monosubstituted tetrazoles. organic-chemistry.org A one-pot multicomponent reaction combining nitrile cycloaddition with this alkylation has also been developed, streamlining the synthesis process. organic-chemistry.org
Cyanogen (B1215507) Azide Reactions with Primary Amines
Cyanogen azide serves as a reagent for the synthesis of 5-aminotetrazoles from primary amines. The reaction between cyanogen azide and primary amines, such as primary allyl amines, yields substituted 5-aminotetrazoles. organic-chemistry.orgcdri.res.in This reaction has been demonstrated to be a viable route for constructing tetrazole frameworks from intermediates derived from Morita-Baylis-Hillman chemistry. cdri.res.in The reaction of cyanogen azide with primary amines in an acetonitrile/water mixture generates imidoyl azides as intermediates, which then cyclize to form 1-substituted aminotetrazoles in good yields. organic-chemistry.org
Targeted Synthesis of 1-Benzyl-1H-tetrazole-5-methanamine and Related Benzyltetrazoles
Alkylation and Benzylation Strategies
The synthesis of 1-benzyl-1H-tetrazole derivatives often involves alkylation or benzylation of a pre-existing tetrazole ring. A common method for the synthesis of 1-benzyl-5-amino-1H-tetrazole involves the reaction of 5-aminotetrazole with benzyl chloride in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide. academie-sciences.fr
Transition-metal-free approaches have been developed for the direct alkylation of aryl tetrazoles. nih.govacs.org One such method uses n-Bu₄NI as a catalyst and t-BuOOH as an oxidant to achieve direct C-N bond formation through sp³ C-H activation. nih.govacs.org This allows for the reaction of a wide range of benzylic C-H substrates with aryl tetrazoles to produce the corresponding alkylated products in good yields. nih.govacs.org
Another strategy for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines, which preferentially leads to the formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.govresearchgate.net This method has been successfully applied to a variety of aryl, heteroaryl, and alkyl-substituted tetrazoles. organic-chemistry.org
Furthermore, the reaction of substituted diphenyl acetonitriles with sodium azide and triethylamine hydrochloride can produce 5-benzhydryl-1H-tetrazoles. nih.gov These can be further reacted with haloalkyl compounds to generate various 1,5-disubstituted tetrazoles. nih.gov
| Starting Material | Reagents | Product | Key Features | Reference |
| 5-Aminotetrazole | Benzyl chloride, Sodium hydride, DMF | 1-Benzyl-5-amino-1H-tetrazole | Direct benzylation | academie-sciences.fr |
| Aryl tetrazoles, Benzylic C-H substrates | n-Bu₄NI, t-BuOOH | N-benzylated aryl tetrazoles | Transition-metal-free C-H activation | nih.govacs.org |
| 5-Substituted 1H-tetrazoles, Aliphatic amines | Organic nitrite | 2,5-Disubstituted tetrazoles | Preferential N2-alkylation | organic-chemistry.orgnih.govresearchgate.net |
| Substituted diphenyl acetonitriles | Sodium azide, Triethylamine hydrochloride | 5-Benzhydryl-1H-tetrazoles | Formation of benzhydryl tetrazoles | nih.gov |
Mannich Ligation Reactions for Aminomethyl Tetrazoles
The Mannich reaction is a three-component condensation that provides a versatile method for the synthesis of aminomethyl derivatives. nih.gov This reaction typically involves a substrate with an active hydrogen atom, an aldehyde, and an amine. In the context of tetrazoles, this methodology can be adapted to introduce an aminomethyl group at the 5-position of the tetrazole ring. For instance, the reaction of a 5-substituted-1H-tetrazole with formaldehyde (B43269) and a suitable amine can yield the corresponding aminomethyl tetrazole.
While direct literature on the Mannich ligation for this compound is specific, the principles of the reaction are broadly applicable. For example, the aminomethylation of phenolic compounds and chalcones has been extensively studied, demonstrating the feasibility of introducing aminomethyl groups into various aromatic systems. nih.gov The reaction of an O-triethylsilylated hemiaminal with anilines, a variation of the Mannich reaction, has been shown to produce diamines and triamines, highlighting the potential for creating complex amine structures. nih.gov
Green Chemistry Principles in Tetrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazole derivatives to develop more environmentally benign and efficient processes. rsc.orgresearchgate.net This includes the use of catalyst-free methods, nanomaterial catalysis, and metal-catalyzed approaches under milder conditions.
Catalyst-Free Methodologies
Catalyst-free approaches for tetrazole synthesis offer significant advantages by simplifying reaction procedures and reducing chemical waste. One notable method is the one-pot, four-component domino reaction for synthesizing tetrazolyl-tetrahydroisoquinoline derivatives, which proceeds at ambient conditions without a catalyst. nih.gov Another innovative approach is the development of a one-step, catalyst-free continuous-flow method for the rapid and safe synthesis of 1-substituted 1H-tetrazoles. figshare.com This method highlights a move towards safer and more efficient production. Additionally, ultrasound-assisted synthesis has emerged as a green protocol, enabling the synthesis of 1,5-disubstituted tetrazoles in high yields under solvent and catalyst-free conditions within a short reaction time of 15 minutes. benthamdirect.comingentaconnect.com
Nanomaterial Catalysis
Nanomaterials have gained prominence as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio and reusability. nih.gov In tetrazole synthesis, various nanocatalysts have been employed to promote the [3+2] cycloaddition reaction between nitriles and sodium azide.
Magnetic nanocatalysts, such as Fe3O4-based nanoparticles functionalized with organic ligands or metal complexes, are particularly advantageous due to their easy separation and recyclability. amerigoscientific.com Examples include Fe3O4@tryptophan@Ni and Fe3O4@SiO2-APTES-TFA nanocatalysts, which have shown excellent catalytic performance. nih.govamerigoscientific.com Composite nanomaterials like magnetic Fe3O4@MCM-41-SB-Cu and Cu NPs@Fe3O4-chitosan have also demonstrated high catalytic activity and reusability in the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com Other notable examples include zinc oxide (ZnO) nanoparticles and biosynthesized Ag/sodium borosilicate nanocomposites. amerigoscientific.com
Table 1: Examples of Nanomaterial-Catalyzed Tetrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fe3O4@SiO2-APTES-TFA | Various nitriles, Sodium azide | EtOH | 80 | 4 | Excellent | nih.gov |
| Fe3O4@tryptophan@Ni | Various nitriles, Sodium azide | - | - | 0.33 | Excellent | nih.gov |
| Zinc oxide (ZnO) nanoparticles | Various nitriles, Sodium azide | - | 120-130 | - | 69-82 | amerigoscientific.com |
| Fe3O4@MCM-41-SB-Cu | Various nitriles, Sodium azide | - | - | - | Excellent | amerigoscientific.com |
| Cu NPs@Fe3O4-chitosan | Various nitriles, Sodium azide | - | - | - | High | amerigoscientific.com |
Metal-Catalyzed Approaches (e.g., Copper(II) complexes)
Metal complexes, particularly those of copper(II), have been effectively used to catalyze the synthesis of tetrazoles. These catalysts facilitate the [3+2] cycloaddition of nitriles with an azide source. For instance, a Cu(II)-NaY zeolite-catalyzed reaction of benzonitrile (B105546) and sodium azide in DMF at 120°C for 3 hours resulted in a 99% yield of 5-phenyltetrazole. chemicalbook.com
Several studies have explored the utility of different copper(II) complexes. Cu(II)-Schiff base and Cu(II)-salen type complexes have been demonstrated to be effective catalysts. nih.govacs.org Additionally, a [Cu(phen)(PPh3)2][NO3] complex has been reported for the homogeneous catalysis of the cycloaddition reaction. nih.govacs.org The synthesis of two Cu(II) compounds, [Cu(phtza)2(H2O)2]∙3H2O and [Cu(atzipa)2]∙2H2O, derived from tetrazole-carboxylate ligands, further illustrates the versatility of copper catalysts in this field. nih.gov The development of a reusable copper-based magnetic nanocatalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles highlights the move towards more sustainable catalytic systems. researchgate.net
Table 2: Metal-Catalyzed Synthesis of Tetrazole Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(II)-NaY | Benzonitrile, Sodium azide | DMF | 120 | 3 | 99 | chemicalbook.com |
| Cobalt(II) complex | Various aryl nitriles, Sodium azide | DMSO | - | - | Near quantitative | nih.gov |
Ultrasound-Assisted Synthetic Approaches
Ultrasound irradiation has been recognized as a powerful tool in green chemistry for accelerating chemical reactions and improving yields. nih.gov In tetrazole synthesis, sonochemistry has been successfully applied to multicomponent reactions, sometimes enabling the formation of products that are not accessible through conventional heating. nih.gov
Ultrasound-assisted synthesis has been used to produce a variety of tetrazole derivatives efficiently. For example, a one-pot, four-component reaction of pyrazole-derived aldehydes, amines, isocyanides, and sodium azide under ultrasound irradiation afforded novel 1,5-disubstituted tetrazoles in high yields with a reaction time of just 15 minutes. benthamdirect.comingentaconnect.com Similarly, a series of 1,5-disubstituted-1H-tetrazoles were synthesized in low to good yields (30-85%) via an Ugi-azide isocyanide-based multicomponent reaction using ultrasound irradiation as an alternative energy source. researchgate.net The synthesis of tetrazole-based pyrazolines and isoxazolines has also been efficiently achieved using both conventional and ultrasonic irradiation methods. nih.gov
The advantages of ultrasound-assisted synthesis include mild reaction conditions, high yields, short reaction times, and often solvent and catalyst-free protocols, making it an attractive green alternative for the synthesis of tetrazole compounds. benthamdirect.comingentaconnect.com
Chemical Reactivity and Transformation Pathways of 1 Benzyl 1h Tetrazole 5 Methanamine Analogues
Coordination Chemistry of Benzyltetrazole Ligands
Benzyltetrazole derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Their coordination behavior is influenced by the nature of the metal center, the substituents on the tetrazole ring and benzyl (B1604629) group, and the reaction conditions.
Benzyltetrazole ligands have been shown to form complexes with various transition metals, including silver(I) and zinc(II). The resulting complexes exhibit a range of coordination geometries and nuclearities.
For instance, silver(I) complexes with tetrazole-containing ligands have been synthesized and structurally characterized. The coordination number and geometry around the silver(I) ion can vary significantly, from linear to trigonal and tetrahedral, depending on the ligand-to-metal ratio and the nature of the counter-anion. nih.govsemanticscholar.org In some cases, dimeric or polymeric structures are formed where the tetrazole ligand bridges multiple silver centers. semanticscholar.org
Similarly, zinc(II) ions readily form complexes with tetrazole-based ligands. These complexes often feature tetrahedral or distorted tetrahedral coordination geometries around the zinc(II) center. ekb.eguzh.ch The ligands can be neutral or deprotonated, leading to the formation of neutral or anionic complexes. Bifunctional tetrazole-carboxylate ligands have been used to construct one- and two-dimensional coordination polymers with zinc(II). nih.gov
Table 1: Examples of Metal Complexes with Tetrazole-Containing Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
| Silver(I) | Oxadiazole-functionalized α-aminophosphonate | Trigonal dimeric or tetrahedral monomeric | nih.govsemanticscholar.org |
| Zinc(II) | 2-Benzimidazolethiole | Distorted tetrahedral | ekb.eg |
| Zinc(II) | Tetrazole-carboxylate | Two-dimensional and one-dimensional structures | nih.gov |
| Cobalt(II/III) | 1-Methyl-5-mercapto-tetrazole | Polymeric, mononuclear, or dimeric | researchgate.net |
Tetrazole ligands can coordinate to metal ions in several ways, with the most common being monodentate coordination through one of the nitrogen atoms of the tetrazole ring. libretexts.org X-ray crystallographic studies of various metal-tetrazole complexes have shown that coordination frequently occurs through the N4 atom of the tetrazole ring. researchgate.net
Benzyltetrazole-type ligands have found significant application in catalysis, particularly in copper-catalyzed "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles. organic-chemistry.org These ligands can stabilize the copper(I) catalytic species, enhancing reaction rates and efficiency. nih.govnih.gov
The use of N-heterocyclic carbene (NHC)-copper complexes has been particularly effective in these reactions. nih.gov The tetrazole moiety can act as a supporting ligand, modulating the electronic and steric properties of the copper catalyst. This facilitates the catalytic cycle, which involves the formation of a copper acetylide intermediate. nih.gov The operational simplicity, high yields, and mild reaction conditions of these copper-catalyzed reactions make them a cornerstone of modern synthetic chemistry. beilstein-journals.orgbeilstein-journals.org
Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description | Reference(s) |
| Reaction Type | [3+2] cycloaddition | nih.gov |
| Catalyst | Typically Copper(I) | organic-chemistry.orgnih.gov |
| Product | 1,4-Disubstituted 1,2,3-triazole | nih.govbeilstein-journals.org |
| Ligand Role | Stabilizes Cu(I), accelerates reaction | nih.govnih.gov |
| Advantages | High yield, mild conditions, high regioselectivity | organic-chemistry.orgbeilstein-journals.org |
Ring-Opening, Rearrangement, and Decomposition Reactions
Beyond their coordination chemistry, tetrazoles can undergo a variety of chemical transformations involving the cleavage and rearrangement of the heterocyclic ring. These reactions are often initiated by thermal or photochemical stimuli.
Upon heating, certain substituted tetrazoles can undergo thermal decomposition. A key pathway in this process is the extrusion of molecular nitrogen (N₂) from the tetrazole ring. This decomposition can lead to the formation of highly reactive intermediates, such as nitrilimines.
While specific studies on the thermal decomposition of 1-benzyl-1H-tetrazole-5-methanamine are not extensively detailed in the provided context, the general behavior of substituted tetrazoles suggests that such a pathway is plausible. The stability of the tetrazole ring is a key factor, and substituents can significantly influence the decomposition temperature and the nature of the resulting products.
Similar to thermal decomposition, tetrazoles can also be decomposed by photochemical means. Irradiation with ultraviolet (UV) light can provide the energy necessary to induce ring-opening and the elimination of dinitrogen. This photoinduced decomposition can also lead to the formation of nitrilimine intermediates.
The concept of "photoclick chemistry" has emerged, utilizing light to trigger cycloaddition reactions. In this context, photoinduced decomposition of tetrazoles can generate reactive species that participate in subsequent "click-type" reactions. This approach offers spatial and temporal control over the reaction, which is highly desirable in materials science and bioconjugation applications.
Functional Group Interconversions and Derivatization
The ability to modify the functional groups of this compound analogues is crucial for the synthesis of diverse molecular structures. Key transformations include the removal of the benzyl group and the derivatization of the tetrazole nitrogen atoms.
The benzyl group is a commonly used protecting group for the tetrazole ring. Its removal, or de-benzylation, is a critical step in many synthetic routes to liberate the 1H-tetrazole. Several methods have been developed for the de-benzylation of 5-substituted 1-benzyltetrazoles.
One effective approach involves the use of dissolving metals under protic conditions. ua.es A comparative study has shown that reagents such as magnesium in methanol (B129727) (Mg/MeOH), indium in methanol (In/MeOH), and zinc in acetic acid (Zn/MeCO₂H) can efficiently cleave the benzyl group to yield the corresponding deprotected tetrazoles. ua.es For substrates that are not sensitive to acidic conditions, zinc in acetic acid is a cost-effective and efficient choice. ua.es For acid-sensitive compounds, magnesium or indium are preferred, with magnesium being more favorable due to reaction conditions and cost. ua.es While these methods generally provide good to excellent yields (over 80%) for non-functionalized tetrazoles, the yields can decrease for highly functionalized analogues due to side reactions or decomposition. ua.es
Another strategy for de-benzylation is through visible-light-mediated oxidation. This method presents a milder alternative to harsh reductive or oxidative processes like catalytic hydrogenolysis or Birch reduction, which often have poor functional group compatibility. nih.gov Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant, benzyl ethers can be cleaved in the presence of various functional groups, including azides, alkenes, and alkynes, thus expanding the utility of benzyl ethers as temporary protecting groups. nih.gov
For sterically hindered benzyl ethers that are resistant to removal by standard hydrogenolysis, a reaction with N-bromosuccinimide (NBS) and light in the presence of aqueous calcium carbonate offers a viable solution. researchgate.net This method has been shown to be compatible with a range of other protecting groups. researchgate.net
Table 1: Comparison of De-benzylation Methods for 1-Benzyltetrazoles
| Reagent/Method | Conditions | Advantages | Limitations |
| Mg/MeOH | Reflux | Good yields, cost-effective | Requires reflux |
| In/MeOH | Reflux | Good yields | Higher cost, requires reflux |
| Zn/MeCO₂H | Room Temperature | Cost-effective, mild temperature | Not suitable for acid-sensitive substrates |
| Visible-light/DDQ | Light, ambient temp. | Mild, high functional group tolerance | May require optimization of photocatalyst and conditions |
| NBS/light/CaCO₃ | Light, ambient temp. | Effective for sterically hindered groups | Specific to certain substrates |
The nitrogen atoms of the tetrazole ring in this compound analogues can undergo alkylation and acylation reactions. These transformations are influenced by the electronic and steric properties of the substituents on the tetrazole ring and the nature of the alkylating or acylating agent.
N-alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N-1 and N-2 substituted regioisomers. The regioselectivity of this reaction is a subject of ongoing research. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate as a base results in two separable regioisomers. researchgate.net The structures of these isomers can be elucidated using NMR spectroscopy. researchgate.net
A novel method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines. organic-chemistry.orgnih.gov This approach preferentially yields 2,5-disubstituted tetrazoles and is compatible with various functional groups. organic-chemistry.orgnih.gov A one-pot procedure combining 1,3-dipolar cycloaddition and diazotization has also been developed, offering a more streamlined synthesis from nitriles. organic-chemistry.org
In contrast to alkylation, N-acylation of indazoles, a related heterocyclic system, has been reported to selectively provide the N-1 substituted regioisomer. beilstein-journals.org This is often due to the thermodynamic equilibration of the initially formed N-2 acylindazole to the more stable N-1 isomer. beilstein-journals.org The choice of base, solvent, and alkylating/acylating agent can significantly influence the regiochemical outcome of these reactions. beilstein-journals.org
Table 2: Research Findings on N-Alkylation of Tetrazole Analogues
| Study | Substrate | Reagent | Key Finding |
| Aouine et al. (2021) researchgate.net | N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide, K₂CO₃ | Formation of two separable N-1 and N-2 regioisomers. |
| Reynard & Lebel (2021) organic-chemistry.orgnih.gov | 5-Substituted 1H-tetrazoles | Aliphatic amines (diazotization) | Preferential formation of 2,5-disubstituted tetrazoles. |
Acid-Base Properties and their Influence on Reactivity
The acidic nature of the tetrazole ring plays a pivotal role in the reactivity of this compound analogues, particularly in their function as activators in various organic reactions.
The tetrazole ring is known to be a bioisostere of the carboxylic acid group, and its acidity is a key characteristic. researchgate.net The pKa of the parent 1H-tetrazole is approximately 4.89, which is comparable to that of acetic acid (pKa 4.76). researchgate.net The acidity of substituted tetrazoles can be influenced by the electronic effects of the substituents.
The deprotonation of the tetrazole ring is a crucial step in many of its reactions. For example, in N-alkylation reactions carried out in the presence of a base, the deprotonated tetrazole acts as the nucleophile. researchgate.net The position of deprotonation can influence the subsequent regioselectivity of the reaction.
5-Substituted-1H-tetrazoles are widely employed as acidic activators in the phosphoramidite (B1245037) method of oligonucleotide synthesis. researchgate.netresearchgate.net In this process, the phosphoramidite monomer is activated by an acidic azole catalyst, such as a tetrazole derivative. researchgate.net The activation involves the protonation of the phosphoramidite's nitrogen atom by the acidic tetrazole, followed by the displacement of the diisopropylamine (B44863) group by the tetrazolide anion. google.com
Several tetrazole derivatives have been investigated as activators, including 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 5-benzylthio-1H-tetrazole (BMT). researchgate.net While 1H-tetrazole is a standard activator, more acidic activators or those with different steric properties can offer advantages in terms of coupling efficiency, especially for sterically demanding RNA or modified DNA synthesis. researchgate.netumich.edu For example, 5-(benzylmercapto)-1H-tetrazole has been shown to be a superior activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis, allowing for higher coupling yields and shorter reaction times. researchgate.net
The acidity of the activator is a critical parameter. Activators that are less acidic than 1H-tetrazole, such as 4,5-dicyanoimidazole (B129182) (DCI) with a pKa of 5.2, have been shown to increase product yield and the rate of the coupling reaction in large-scale synthesis. google.com This is because highly acidic activators can lead to undesired side reactions, such as the detritylation of the 5'-hydroxyl protecting group. google.com
Structural Characterization and Spectroscopic Analysis of 1 Benzyl 1h Tetrazole 5 Methanamine Derivatives
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 1-benzyl-5-amino-1H-tetrazole, a related derivative, the FT-IR spectrum provides key insights into its structure. The presence of N-H stretching vibrations from the amino group is a significant feature. exlibrisgroup.comresearchgate.net For instance, in a study of 5-substituted 1H-tetrazoles, characteristic bands for the amino group were observed. rsc.org The spectrum of 5-phenyl-1H-tetrazole, for example, shows the disappearance of the strong, sharp C≡N stretching band of the benzonitrile (B105546) precursor and the appearance of an N-H stretching band, confirming the formation of the tetrazole ring. researchgate.net
The FT-IR spectra of tetrazole derivatives typically exhibit characteristic peaks for the tetrazole ring itself, often found in the region of 900-1600 cm⁻¹. pnrjournal.com For 5-(benzylthio)-1H-tetrazole, the N=N stretching vibration is identified at 1329.03 cm⁻¹. pnrjournal.com Additionally, C-H stretching and bending vibrations associated with the benzyl (B1604629) group are also readily identifiable. For example, in 5-(benzylthio)-1H-tetrazole, the CH₂ scissoring vibration is observed at 1432 cm⁻¹. pnrjournal.com The analysis of these vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), which can help in the precise assignment of the observed spectral bands. exlibrisgroup.comresearchgate.net
Table 1: Selected FT-IR Data for Tetrazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 5-Phenyl-1H-tetrazole | N-H stretch | Not specified | researchgate.net |
| 5-(Benzylthio)-1H-tetrazole | N=N stretch | 1329.03 | pnrjournal.com |
| 5-(Benzylthio)-1H-tetrazole | CH₂ scissoring | 1432 | pnrjournal.com |
| 5-(4-Chlorobenzyl)-1H-tetrazole | Multiple bands | 2985, 2838, 2696, 2317, 1487, 1404, 1048, 763, 654 | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | Multiple bands | 2985, 2838, 1820, 1487, 1083, 783 | rsc.org |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the study of 5-(benzylthio)-1H-tetrazole, the FT-Raman spectrum was used in conjunction with FT-IR for a complete vibrational analysis. pnrjournal.com The N-H stretching vibration in the Raman spectrum is typically weak and appears as a broad set of bands. pnrjournal.com The C-S stretching vibrations in sulfur-containing derivatives can be challenging to assign in FT-IR but are sometimes more clearly observed in Raman spectra, appearing in the range of 1030-200 cm⁻¹. pnrjournal.com As with FT-IR, theoretical calculations are invaluable for assigning the vibrational modes observed in the Raman spectra of these complex heterocyclic systems. pnrjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen and carbon.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their connectivity. For 1-benzyl-5-amino-1H-tetrazole, the ¹H NMR spectrum shows a characteristic singlet for the methylene (B1212753) (CH₂) protons of the benzyl group at approximately 5.35 ppm. academie-sciences.fr The protons of the amino (NH₂) group typically appear as a broad singlet, for instance at 6.83 ppm. academie-sciences.fr The aromatic protons of the benzyl ring give rise to a set of multiplets in the range of 7.22-7.36 ppm. academie-sciences.fr
In other 5-substituted-1H-tetrazole derivatives, the chemical shifts of the benzyl CH₂ protons and the aromatic protons can vary depending on the nature of the substituent on the phenyl ring. For example, in 5-(4-chlorobenzyl)-1H-tetrazole, the CH₂ protons appear as a singlet at 4.25 ppm, while the aromatic protons show two doublets at 7.36 ppm and 7.26 ppm. rsc.org The N-H proton of the tetrazole ring itself often appears as a broad signal at a downfield chemical shift, for instance, around 16.10 ppm for 5-(4-chlorobenzyl)-1H-tetrazole. rsc.org
Table 2: ¹H NMR Data for Selected 1-Benzyl-1H-tetrazole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 1-Benzyl-5-amino-1H-tetrazole | CH₂ | 5.35 | s | academie-sciences.fr |
| 1-Benzyl-5-amino-1H-tetrazole | NH₂ | 6.83 | br s | academie-sciences.fr |
| 1-Benzyl-5-amino-1H-tetrazole | Ar-H | 7.22-7.36 | m | academie-sciences.fr |
| 5-(4-Chlorobenzyl)-1H-tetrazole | NH | 16.10 | br | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | Ar-H | 7.36, 7.26 | d | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | CH₂ | 4.25 | s | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | NH | 16.22 | br | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | Ar-H | 7.15-7.19, 6.99-7.03 | m | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | CH₂ | 4.19-4.23 | s | rsc.org |
s = singlet, br s = broad singlet, d = doublet, m = multiplet
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Attached Proton Test (APT) or similar spectral editing techniques are often employed to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
In the ¹³C NMR spectrum of 1,5-disubstituted α-amino tetrazole derivatives, a characteristic signal for the methylene carbon adjacent to the tetrazole ring is observed around 45.3 ppm. nih.gov For 5-(4-chlorobenzyl)-1H-tetrazole, the carbon signals for the benzyl and tetrazole moieties are well-resolved, with the tetrazole carbon appearing at 155.80 ppm and the benzylic CH₂ carbon at 28.73 ppm. rsc.org The aromatic carbons of the benzyl group typically resonate in the region of 120-140 ppm. rsc.org The specific chemical shifts are influenced by the substituents on the aromatic ring. rsc.org The use of computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of ¹³C NMR signals by comparing theoretical and experimental chemical shifts. pnrjournal.com
Table 3: ¹³C NMR Data for Selected 1-Benzyl-1H-tetrazole Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
| 5-(4-Chlorobenzyl)-1H-tetrazole | C-tetrazole | 155.80 | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | C-aromatic (ipso) | 135.41 | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | C-aromatic (ipso-Cl) | 132.27 | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | C-aromatic | 131.16, 129.16 | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | CH₂ | 28.73 | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | C-tetrazole | 155.78 | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | C-aromatic (ipso) | 138.39, 136.34 | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | C-aromatic | 129.75, 129.12, 128.14, 126.22 | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | CH₂ | 29.35 | rsc.org |
| 5-(3-Methylbenzyl)-1H-tetrazole | CH₃ | 21.44 | rsc.org |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure through its fragmentation pattern.
High-resolution mass spectrometry (HRMS) is often used to determine the precise elemental composition of a compound. mdpi.com For 1,5-diamino-1H-tetrazole derivatives, mass spectrometry was part of a comprehensive characterization that also included vibrational and NMR spectroscopy. nih.gov
The fragmentation of tetrazole derivatives in the mass spectrometer is a key area of study. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds. Studies on 5-substituted 1H-tetrazoles have shown that the fragmentation pathways can differ significantly between positive and negative ion modes. lifesciencesite.com In positive ion mode, a characteristic loss of hydrazoic acid (HN₃) is often observed, while in negative ion mode, the loss of a nitrogen molecule (N₂) is more common. lifesciencesite.com The fragmentation of 5-allyloxy-1-aryl-tetrazoles under electron ionization (EI-MS) has also been investigated, revealing preferred cleavage routes that can be correlated with their photochemical behavior. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique instrumental in determining the molecular weight of tetrazole derivatives. lifesciencesite.com In positive-ion ESI-MS, 1-Benzyl-1H-tetrazole-5-methanamine derivatives typically form protonated molecules, [M+H]⁺. For instance, the ESI-MS spectrum of 1-Benzyl-1H-tetrazole-5-carbaldehyde shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 189.14, confirming its molecular weight. beilstein-journals.org Similarly, other derivatives exhibit characteristic [M+H]⁺ or [M+Na]⁺ peaks, which aids in their initial identification. beilstein-journals.org
The fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS) provide valuable structural information. A characteristic fragmentation for 5-substituted-1H-tetrazoles in positive-ion mode is the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com In contrast, in negative-ion mode, the characteristic fragmentation is the loss of a nitrogen molecule (N₂). lifesciencesite.comresearchgate.net This distinct fragmentation behavior is a key diagnostic tool for identifying the tetrazole ring system in unknown compounds. lifesciencesite.com
Table 1: ESI-MS Data for Selected 1-Benzyl-1H-tetrazole Derivatives
| Compound | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |
| 1-Benzyl-1H-tetrazole-5-carbaldehyde | 189.07 | 189.14 | beilstein-journals.org |
| 3-(5-(Hydroxymethyl)-1H-tetrazol-1-yl)propanenitrile | 154.07 | 154.06 | beilstein-journals.org |
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 190.09 | 190.15 | rsc.org |
| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 232.10 | 232.17 | rsc.org |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 236.11 | 236.17 | rsc.org |
Note: The table includes data for related tetrazole and triazole derivatives to provide a comparative context for the utility of ESI-MS.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the molecular formula of newly synthesized this compound derivatives. For example, the HRMS (ESI-TOF) data for 1-benzyl-4-((4-iodophenoxy)methyl)-1H-1,2,3-triazole showed an [M+H]⁺ ion at m/z 392.0787, which is in close agreement with the calculated value of 392.0261, confirming its elemental composition. rsc.org Similarly, for 1-benzyl-4-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole, the measured [M+H]⁺ was 280.1544, consistent with the calculated mass of 280.1451. rsc.org
X-ray Diffraction Studies
X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of 1-benzyl-5-amino-1H-tetrazole (a closely related derivative) was determined to be a monoclinic primitive system with the space group P2(1)/c. exlibrisgroup.comacademie-sciences.fr The analysis revealed that the tetrazole and benzyl rings are not coplanar. academie-sciences.fracademie-sciences.fr A significant feature of the crystal structure is the presence of intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole). exlibrisgroup.comacademie-sciences.fracademie-sciences.fr These interactions lead to the formation of dimeric structures, which are further extended into a three-dimensional network through additional hydrogen bonding. exlibrisgroup.comacademie-sciences.fr
The crystal structures of various other tetrazole derivatives have also been elucidated, revealing diverse packing arrangements and intermolecular interactions, including π-stacking and hydrophobic interactions. nih.gov For instance, the crystal structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole was determined to be in the monoclinic space group Ia. yu.edu.jo
Table 2: Crystallographic Data for 1-Benzyl-5-amino-1H-tetrazole
| Parameter | Value | Reference |
| Formula | C₈H₉N₅ | academie-sciences.fr |
| Crystal System | Monoclinic | exlibrisgroup.comacademie-sciences.fr |
| Space Group | P2(1)/c | exlibrisgroup.comacademie-sciences.fr |
| a (Å) | 14.91 | exlibrisgroup.comacademie-sciences.fr |
| b (Å) | 5.12 | exlibrisgroup.comacademie-sciences.fr |
| c (Å) | 11.19 | exlibrisgroup.comacademie-sciences.fr |
| V (ų) | 852 | exlibrisgroup.comacademie-sciences.fr |
| Z | 4 | exlibrisgroup.comacademie-sciences.fr |
| R₁ | 0.0428 | exlibrisgroup.comacademie-sciences.fr |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of bulk samples. carleton.edu The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). carleton.edu In the context of this compound derivatives, PXRD is used to confirm that the synthesized bulk material corresponds to the single crystal used for structure determination. researchgate.netresearchgate.net For instance, the PXRD pattern of 5-(benzylthio)-1H-tetrazole showed sharp, well-defined peaks, indicating a highly crystalline nature with a calculated crystallinity of approximately 51.15%. pnrjournal.com The positions and relative intensities of the diffraction peaks in an experimental PXRD pattern are compared with a pattern simulated from single-crystal X-ray diffraction data to verify the phase purity of the sample. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.comyoutube.com For tetrazole derivatives, the absorption bands in the UV-Vis spectrum are typically associated with π→π* and n→π* electronic transitions. youtube.com The UV-Vis spectrum of 1-benzyl-5-amino-1H-tetrazole in dimethylformamide (DMF) shows a maximum absorption (λₘₐₓ) at 190.15 nm. academie-sciences.fr In another study, the UV-Vis spectrum of 5-(benzylthio)-1H-tetrazole in dimethyl sulfoxide (B87167) (DMSO) exhibited a single absorption peak at 271 nm. pnrjournal.com The position and intensity of these absorption bands can be influenced by the solvent and the specific substituents on the tetrazole and benzyl rings. researchgate.net
Table 3: UV-Vis Spectroscopic Data for Tetrazole Derivatives
| Compound | Solvent | λₘₐₓ (nm) | Reference |
| 1-Benzyl-5-amino-1H-tetrazole | DMF | 190.15 | academie-sciences.fr |
| 5-(Benzylthio)-1H-tetrazole | DMSO | 271 | pnrjournal.com |
Elemental Microanalysis (CHNS)
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. aurigaresearch.com This analysis is crucial for verifying the empirical formula of newly synthesized this compound derivatives. researchgate.netresearchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the compound. academie-sciences.fraurigaresearch.com For 1-benzyl-5-amino-1H-tetrazole, the calculated elemental composition was C, 54.85%; H, 5.18%; and N, 39.98%. The experimentally found values were C, 54.45%; H, 4.97%; and N, 38.97%, which are in good agreement with the calculated values. academie-sciences.fr
Table 4: Elemental Analysis Data for 1-Benzyl-5-amino-1H-tetrazole
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 54.85 | 54.45 | academie-sciences.fr |
| Hydrogen (H) | 5.18 | 4.97 | academie-sciences.fr |
| Nitrogen (N) | 39.98 | 38.97 | academie-sciences.fr |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions involving the synthesis of this compound and its derivatives. khanacademy.orgsigmaaldrich.com This chromatographic method allows for the rapid, qualitative assessment of a reaction mixture by separating its components—reactants, products, and byproducts—based on their differential affinities for the stationary and mobile phases. sigmaaldrich.com By observing the appearance of product spots and the disappearance of reactant spots on the TLC plate, chemists can effectively determine the reaction's endpoint, optimize reaction times, and assess the purity of the crude product. academie-sciences.frnih.gov
In the synthesis of tetrazole derivatives, silica (B1680970) gel is commonly employed as the stationary phase, typically on aluminum or glass plates. ekb.egnih.gov The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds being separated. silicycle.comyork.ac.uk For tetrazole derivatives, which contain polar nitrogen-rich heterocyclic rings, various solvent systems are utilized.
The progress of the synthesis of 1-benzyl-5-amino-1H-tetrazole, a closely related precursor, is monitored by TLC. academie-sciences.fr While the specific eluent for this reaction is not detailed in the available literature, general practices for tetrazoles and other nitrogen-containing compounds provide a strong indication of suitable systems. academie-sciences.fr For instance, mixtures of ethyl acetate (B1210297) and n-hexane are frequently used. ekb.eg A common starting point is a 1:1 mixture, with the ratio adjusted to achieve optimal separation where the Rf value of the product is ideally between 0.2 and 0.4. silicycle.com To increase the Rf value of polar compounds, the polarity of the mobile phase is increased, for example, by increasing the proportion of ethyl acetate. silicycle.com
For more polar tetrazole derivatives, solvent systems such as methanol (B129727) in chloroform (B151607) or methanol in dichloromethane (B109758) are employed. ekb.egsilicycle.com In some syntheses of tetrazole derivatives, solvent systems like ethyl acetate:n-hexane (3:7, v/v) and methanol:chloroform (1:9, v/v) have been successfully used to monitor reactions and characterize products. ekb.eg In cases involving basic compounds like amines, adding a small amount of a base such as triethylamine (B128534) (typically 0.1–2.0%) or ammonia (B1221849) in methanol to the eluent can improve spot shape and separation by minimizing tailing. silicycle.com
Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm) if the compounds are UV-active, which is common for compounds containing aromatic rings like the benzyl group. ekb.eg
The table below summarizes typical TLC conditions used for monitoring reactions of and characterizing various tetrazole derivatives, which can be adapted for this compound.
Table 1: TLC Parameters for Reaction Monitoring of Tetrazole Derivatives
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
|---|---|---|---|---|
| General Tetrazole Derivatives | Silica Gel | Ethyl acetate : n-hexane (3:7, v/v) | Not Specified | ekb.eg |
| General Tetrazole Derivatives | Silica Gel | Methanol : Chloroform (1:9, v/v) | Not Specified | ekb.eg |
| Schiff's Base Tetrazole Precursor | Silica Gel | Ethanol : Dioxane (1:1, v/v) | 0.78 | ekb.eg |
| General Tetrazole Derivatives | Silica Gel | Hexane : Ethyl Acetate (4:1, v/v) | Not Specified | nih.gov |
| 1-Benzyl-5-amino-1H-tetrazole | Not Specified | Not Specified | Not Specified | academie-sciences.fr |
Computational and Theoretical Investigations of 1 Benzyl 1h Tetrazole 5 Methanamine Systems
Quantum Chemical Calculations
Currently, there is a lack of specific published research focusing on the quantum chemical calculations for the compound 1-Benzyl-1H-tetrazole-5-methanamine. While computational studies, particularly using Density Functional Theory (DFT), have been conducted on analogous structures such as 1-benzyl-5-amino-1H-tetrazole, the direct application of these findings to this compound is not scientifically rigorous due to the structural difference of an added methanamine group. exlibrisgroup.comresearchgate.net
The following sections outline the standard theoretical approaches that would be employed in the computational analysis of this molecule, should such research be undertaken.
Density Functional Theory (DFT) Applications
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. exlibrisgroup.comresearchgate.net It is frequently applied to predict molecular properties and has been successfully used for other tetrazole derivatives. academie-sciences.frpnrjournal.com
Molecular Geometry Optimization
The initial step in a computational study would involve the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For similar molecules, this has been achieved using various functionals and basis sets, with comparisons often made to experimental data from X-ray crystallography to validate the chosen level of theory. academie-sciences.fr For instance, in studies of 1-benzyl-5-amino-1H-tetrazole, the PBE1PBE/6-311G** level of theory was found to be reliable for accurately calculating its structure. academie-sciences.fr
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Mulliken Charge Distribution)
Analysis of the electronic structure provides insights into the molecule's reactivity and kinetic stability. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity. researchgate.netejosat.com.tr For the related 1-benzyl-5-amino-1H-tetrazole, the HOMO is primarily located on the tetrazole ring and the amino group, while the LUMO is on the benzyl (B1604629) fragment. researchgate.net
Mulliken charge distribution analysis would be used to determine the partial atomic charges on each atom in this compound. This information helps in understanding the electrostatic interactions and identifying the electrophilic and nucleophilic centers within the molecule.
Spectroscopic Property Prediction and Assignment (Vibrational Frequencies, IR Intensities)
Quantum chemical calculations can predict the vibrational frequencies and their corresponding infrared (IR) intensities. These theoretical spectra are invaluable for interpreting experimental IR spectra. By comparing the calculated and experimental data, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. researchgate.netresearchgate.net For related tetrazoles, DFT calculations have shown excellent agreement with experimental spectra, aiding in the detailed analysis of complex vibrational modes. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). ejosat.com.trnih.gov In a typical MEP map, red areas indicate negative potential, while blue areas indicate positive potential.
Basis Set Selection and Functional Evaluation
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations are often tested to find the most suitable level of theory for the system under investigation. For example, in the study of 1-benzyl-5-amino-1H-tetrazole, the B3LYP and PBE1PBE functionals were used in conjunction with the 6-31G** and 6-311G** basis sets. researchgate.netacademie-sciences.fr The performance of these combinations was evaluated by comparing the calculated structural parameters and spectroscopic data with experimental results. academie-sciences.fr A similar evaluation would be necessary to ensure the reliability of theoretical predictions for this compound.
Time-Dependent Density Functional Response Theory (TD-DFRT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. For systems analogous to this compound, such as 1-benzyl-5-amino-1H-tetrazole, TD-DFT calculations have been performed to compute the absorption spectrum. academie-sciences.fr
The process typically begins with obtaining an optimized ground-state molecular geometry using a selected DFT functional, for instance, PBE1PBE with a 6-311G** basis set. academie-sciences.fr From this stable structure, TD-DFT calculations are launched to determine the vertical excitation energies and oscillator strengths, which correspond to the peaks in an ultraviolet-visible (UV-Vis) spectrum. academie-sciences.fr To simulate real-world conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). academie-sciences.fr These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic results. academie-sciences.fr
Molecular Modeling and Structural Prediction
Molecular modeling techniques are crucial for predicting the three-dimensional structure and intermolecular behavior of this compound.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules containing a benzyl group attached to a heterocyclic ring, a key area of conformational freedom is the rotation around the C-C bond linking the phenyl ring to the methylene (B1212753) bridge and the C-C bond from the bridge to the tetrazole ring. pnrjournal.comethz.ch
Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy of the resulting structure at each step. researchgate.net This analysis helps identify the most stable conformers (energy minima) and the energy barriers for interconversion. Studies on similar structures, such as 5-benzylimidazolidinones, reveal several possible low-energy conformations. ethz.ch These typically include staggered conformers, where the benzyl group's phenyl ring may be positioned over the tetrazole ring or oriented away from it to minimize steric hindrance. ethz.ch Eclipsed conformations, while generally higher in energy, may also represent transitional or stable states depending on other intramolecular interactions. ethz.ch The relative energies of these conformers are often small, suggesting that the benzyl group may rotate with considerable freedom at ambient temperatures. ethz.ch
Table 1: Representative Conformational Energy Data for Benzyl-Heterocycle Systems
| Conformer Description | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Staggered (Phenyl over heterocycle) | 0.00 | Most Stable |
| Staggered (Phenyl away from heterocycle) | ~0.5 - 1.5 | Stable |
Note: Data is illustrative, based on computational studies of analogous benzyl-substituted heterocyclic systems. ethz.ch
Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)
The solid-state architecture and solution behavior of this compound are governed by non-covalent intermolecular interactions. The primary interactions include hydrogen bonding and pi-pi stacking.
Hydrogen Bonding: The molecule possesses both hydrogen bond donors and acceptors. The amine (-NH₂) group in the methanamine side chain serves as a hydrogen bond donor. The sp²-hybridized nitrogen atoms of the tetrazole ring act as potent hydrogen bond acceptors. nih.gov In the crystal structures of closely related compounds like 1-(4-nitrophenyl)-1H-tetrazol-5-amine and 1-benzyl-5-amino-1H-tetrazole, extensive intermolecular N-H···N hydrogen bonds are observed. academie-sciences.frnih.gov These interactions link molecules together, often forming infinite chains or centrosymmetric dimeric motifs. academie-sciences.frnih.gov
Table 2: Common Intermolecular Interactions in Benzyl-Tetrazole Derivatives
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amine N-H | Tetrazole N | ~1.9 - 2.2 |
| Pi-Pi Stacking | Benzyl Ring (π-system) | Benzyl Ring (π-system) | ~3.5 - 4.0 |
Note: Distances are representative and based on crystallographic data from analogous compounds. academie-sciences.frd-nb.info
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of tetrazole derivatives. The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). sigmaaldrich.cn
DFT calculations are employed to model the entire reaction coordinate for this transformation. Researchers can map the potential energy surface to identify the structures of the reactants, transition states, intermediates, and products. By calculating the energies of these species, key thermodynamic and kinetic parameters are determined.
For the synthesis of a molecule like this compound, the mechanism would likely involve the reaction of a protected aminonitrile with an azide source. Computational elucidation would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting nitrile and the final tetrazole product.
Transition State Search: Locating the transition state structure for the cycloaddition step. This is the highest energy point along the reaction pathway and is characterized by a single imaginary vibrational frequency. pnrjournal.com
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.
Reaction Energy Calculation: The energy difference between the products and reactants (ΔE) determines whether the reaction is exothermic or endothermic.
These theoretical studies help in understanding the feasibility of a reaction, predicting the regioselectivity (i.e., the formation of the 1H-tetrazole isomer), and rationalizing the effects of catalysts or substituents on the reaction outcome. sigmaaldrich.cn
Advanced Research Applications of 1 Benzyl 1h Tetrazole 5 Methanamine Analogues
Applications in Advanced Materials Science
The inherent properties of the tetrazole ring, particularly its high nitrogen content and thermal stability, make its derivatives, including analogues of 1-Benzyl-1H-tetrazole-5-methanamine, valuable candidates for advanced materials.
Tetrazole derivatives are a cornerstone in the research and development of High Energy Density Materials (HEDMs). Their high nitrogen content leads to a large positive heat of formation, releasing a significant amount of energy upon decomposition, primarily into environmentally benign dinitrogen gas (N₂).
Research has focused on synthesizing nitrogen-rich salts based on tetrazole cores to enhance density and energetic performance. For instance, salts based on 5-hydrazino-1H-tetrazole have been explored as a new family of high-density energetic materials. rsc.org The extensive hydrogen bonding networks in these compounds contribute to high densities, a critical factor for energetic materials. rsc.org Similarly, di(1H-tetrazol-5-yl)methanone oxime and its derivatives have been synthesized, exhibiting excellent thermal stabilities and high nitrogen content. researchgate.net The hydrazinium (B103819) salt of a related compound, 5,5′-(hydrazonomethylene)bis(1H-tetrazole), shows an excellent detonation velocity of 9050 m s⁻¹. researchgate.net
Further engineering of bistetrazole derivatives, such as by introducing an ethene bridge to create (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), has yielded compounds with remarkable properties. rsc.org This particular analogue exhibits a high density (1.86 g cm⁻³ at room temperature) and a calculated detonation velocity (9017 m s⁻¹) superior to that of RDX, a widely used military explosive. rsc.org The planarity of the molecule enhances its density, a key performance parameter. rsc.org
Table 1: Comparison of Energetic Properties of Tetrazole Derivatives
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Reference |
|---|---|---|---|
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 | 9017 | rsc.org |
| Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | Not Specified | 9050 | researchgate.net |
The same characteristics that make benzyl-tetrazole analogues suitable for HEDMs also make them excellent candidates for gas-generating compositions and propellants. The rapid and controlled decomposition to produce large volumes of nitrogen gas is a primary requirement for these applications, such as in automotive airbag inflators and rocket propulsion systems. The high nitrogen content of tetrazole-based compounds ensures a clean gas release with minimal solid residue. While specific research on this compound for these applications is not widely published, the broader class of nitrogen-rich tetrazoles is extensively studied for its gas-generating potential. nih.govuni-muenchen.de
Recent research has explored the synthesis of tetrazole derivatives using nanomaterial-based catalysts and the integration of these heterocycles into nanostructures. A novel approach for the synthesis of N-benzyl-N-aryl-5-amino-1H-tetrazoles utilizes a nanocomposite of copper-nickel bimetallic nanoparticles supported on reduced graphene oxide (rGO). researchgate.net This method is noted for being environmentally benign and efficient, with the catalyst being reusable for multiple cycles. researchgate.net
The use of nanomaterials extends to various catalytic systems for tetrazole synthesis. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), have been functionalized and used to catalyze the creation of both 1-substituted and 5-substituted tetrazoles. nih.gov These nanocatalysts offer significant advantages, including ease of separation from the reaction mixture, high yields, and rapid reaction times. nih.gov For example, a methionine-coated Fe₃O₄ nanoparticle system has proven effective and reusable in synthesizing 5-substituted-1H-tetrazoles. nih.gov Such advancements facilitate the creation of novel tetrazole-functionalized nanomaterials whose properties can be tailored for various applications.
Roles in Synthetic Organic Chemistry
The structural features of this compound and its analogues make them valuable tools in the field of synthetic organic chemistry, serving as both building blocks for larger molecules and as activating agents in specialized reactions.
The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity. beilstein-journals.orgnih.govnih.gov This has led to the development of synthetic strategies that use tetrazole-containing building blocks to construct complex, drug-like molecules. beilstein-journals.orgnih.gov
A novel strategy involves using diversely protected tetrazole aldehydes as building blocks in multicomponent reactions (MCRs). beilstein-journals.org This approach allows for the efficient creation of a wide variety of molecular scaffolds that would be difficult to synthesize using other methods. beilstein-journals.orgnih.gov The benzyl (B1604629) group, in particular, is a common protecting group and substituent in these syntheses. For example, the synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives has been reported in the development of potent P2X(7) antagonists. nih.gov The versatility of the benzyl group allows for a variety of functional groups to be tolerated, enabling the creation of libraries of compounds for biological screening. nih.gov
In the automated synthesis of DNA and RNA, phosphoramidite (B1245037) chemistry is the standard method. This process requires an activator to facilitate the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. While 1H-Tetrazole was one of the first and most common activators, its limitations, such as limited solubility in acetonitrile, have driven the development of more effective alternatives. glenresearch.com
Analogues containing a benzyl group have emerged as superior activators. glenresearch.com Specifically, 5-Benzylthio-1H-tetrazole (BTT) has become a popular choice, especially for the more sterically demanding synthesis of RNA. glenresearch.comsigmaaldrich.cn BTT and related compounds like 5-Ethylthio-1H-tetrazole (ETT) have lower pKa values than 1H-Tetrazole, which improves the rate of the coupling reaction. glenresearch.com The mechanism involves the protonation of the phosphoramidite's diisopropylamino group by the activator, followed by nucleophilic substitution to form a highly reactive tetrazolide intermediate. glenresearch.comnih.gov This intermediate then reacts with the 5'-hydroxyl group of the oligonucleotide to form the desired phosphotriester linkage. glenresearch.com The enhanced solubility and reactivity of benzyl-containing tetrazole activators allow for shorter coupling times and higher efficiency in oligonucleotide synthesis. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Benzyl-1H-tetrazole |
| This compound |
| 1-benzyl-5-((diethylamino)methyl)-1H-tetrazole |
| 1-benzyl-5-amino-1H-tetrazole (BAT) |
| 1H-Tetrazole |
| 5,5'-bis(1H-tetrazolyl)amine (BTA) |
| 5-Benzyl-1H-tetrazole |
| 5-Benzylthio-1H-tetrazole (BTT) |
| 5-Ethylthio-1H-tetrazole (ETT) |
| 5-hydrazino-1H-tetrazole |
| (1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methylamine |
| Di(1H-tetrazol-5-yl)methanone oxime |
| N-benzyl-N-aryl-5-amino-1H-tetrazoles |
| N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) |
| 5,5′-(hydrazonomethylene)bis(1H-tetrazole) |
| Benzyl chloride |
| 1H-tetrazole-5-amine |
| Diethoxydiisopropylaminophosphane |
New Methodologies in Click Chemistry
The synthesis of this compound and its analogues has been significantly advanced by the principles of click chemistry, particularly through variations of the Huisgen 1,3-dipolar cycloaddition. nih.gov This powerful class of reactions enables the efficient and regioselective formation of the tetrazole ring from an azide (B81097) and a nitrile precursor.
New methodologies in this area focus on creating diverse libraries of tetrazole compounds for various research applications. The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for generating complex molecules. For instance, the cycloaddition of an appropriately substituted benzyl azide with an organonitrile under metal-free catalytic conditions can lead to the formation of 1,5-disubstituted tetrazoles. unimi.it
The versatility of click chemistry allows for the introduction of various substituents on both the benzyl ring and the 5-position of the tetrazole core, facilitating the synthesis of a wide array of this compound analogues. This has been instrumental in developing new ligands for coordination chemistry and novel scaffolds for medicinal chemistry research. nih.govbeilstein-archives.org The azide-alkyne cycloaddition, a cornerstone of click chemistry, has also been explored for the synthesis of tetrazole derivatives, further expanding the synthetic toolkit available to researchers. beilstein-archives.orgnih.gov
Table 1: Click Chemistry Approaches for Tetrazole Synthesis
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide, Organonitrile | High atom economy, regioselective, often catalyzed by zinc salts. rsc.org |
| Metal-Free Cycloaddition | Substituted Benzyl Azide, Organonitrile | Avoids metal contamination, environmentally friendly. unimi.it |
Research in Coordination Polymers and Metal-Organic Frameworks
Analogues of this compound are highly valued as ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). ulisboa.ptdaneshyari.com The tetrazole ring, with its four nitrogen atoms, provides multiple coordination sites, enabling the formation of robust and diverse network structures. unimi.itmdpi.com The benzyl group and the methanamine substituent on the core structure offer further opportunities for tuning the properties of the resulting materials.
These tetrazole-based CPs and MOFs exhibit a range of interesting physical properties, including luminescence, magnetism, and catalytic activity, which are directly influenced by the structure of the organic ligand and the choice of the metal center. rsc.orgulisboa.ptrsc.org
Ligand Design for Self-Assembly
The design of ligands based on the this compound scaffold is a critical aspect of controlling the self-assembly of CPs and MOFs. unimi.it The tetrazole moiety itself is a versatile building block, capable of acting as a multidentate ligand to bridge multiple metal centers. daneshyari.commdpi.com The benzyl group can be functionalized to introduce steric bulk, which can direct the topology of the resulting framework, or to participate in π-π stacking interactions, adding to the stability of the structure.
The methanamine group at the 5-position provides an additional coordination site, allowing for the formation of more complex and higher-dimensional networks. The flexibility of this side chain can also influence the final structure. By systematically modifying these components, chemists can design ligands that self-assemble with metal ions to form predictable and functional materials. mdpi.org
Structure-Property Relationships in Coordination Materials
A key area of research is understanding the relationship between the structure of tetrazole-based coordination materials and their physical properties. rsc.org The electronic nature of the substituents on the this compound analogue can have a profound effect on the luminescent properties of the resulting CP or MOF. For example, introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the energy levels of the ligand, thereby altering the emission wavelength and quantum yield of the material. osti.gov
Similarly, the magnetic properties of these materials can be tuned by the choice of both the metal ion and the ligand. The tetrazole ring can mediate magnetic exchange interactions between metal centers, leading to materials with interesting magnetic behaviors, such as antiferromagnetic coupling. rsc.org The ability to rationally design ligands to achieve specific properties is a major driving force in this field. rsc.org
Table 2: Influence of Ligand Modification on CP/MOF Properties
| Ligand Modification | Effect on Structure | Impact on Properties |
|---|---|---|
| Functionalization of Benzyl Ring | Alters steric hindrance and electronic properties. | Modulates luminescence and magnetic interactions. rsc.orgosti.gov |
| Modification of Methanamine Group | Changes coordination mode and flexibility. | Influences network dimensionality and stability. |
Exploration in Medicinal Chemistry Research (Focus on Chemical Principles and Design)
In medicinal chemistry, analogues of this compound are explored for their potential as therapeutic agents, with a strong focus on the underlying chemical principles of their design. researchgate.netuobaghdad.edu.iq The tetrazole ring is a key pharmacophore that imparts favorable physicochemical properties to drug candidates. nih.govpnrjournal.com
Bioisosterism as a Design Principle (e.g., for Carboxylic Acid and Amide Mimicry)
One of the most powerful design principles in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound. The tetrazole ring is a classic bioisostere of the carboxylic acid group. nih.govnih.govcambridgemedchemconsulting.com This is due to their similar pKa values and the ability of the tetrazole anion to engage in similar hydrogen bonding interactions as a carboxylate. cambridgemedchemconsulting.comacs.org
By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance a molecule's metabolic stability and improve its absorption and distribution characteristics. nih.govnih.gov The tetrazole ring is also considered a mimic of the cis-amide bond, a conformation that is often important for biological activity but can be susceptible to enzymatic degradation. nih.gov This principle is central to the design of many tetrazole-containing drug candidates.
Table 3: Comparison of Carboxylic Acid and Tetrazole Properties
| Property | Carboxylic Acid | 1H-Tetrazole |
|---|---|---|
| pKa | ~4.5 | ~4.5 cambridgemedchemconsulting.com |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The N-H bond is a donor, and the ring nitrogens are acceptors. cambridgemedchemconsulting.com |
| Lipophilicity | Generally lower. | Generally higher than the corresponding carboxylic acid. pnrjournal.com |
Structure-Activity Relationship (SAR) Studies in a Chemical Context
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. drugdesign.org For analogues of this compound, SAR studies would systematically explore the impact of modifications at various positions of the molecule. nih.gov
For example, the substitution pattern on the benzyl ring can be varied to probe the importance of electronic and steric effects on receptor binding. nih.gov Alterations to the length and nature of the substituent at the 5-position, in this case, the methanamine group, can also have a significant impact on activity. The goal of SAR is to develop a clear understanding of the pharmacophore, the key structural features required for biological activity, which can then guide the design of more potent and selective compounds. researchgate.net
Table 4: Hypothetical SAR for this compound Analogues
| Position of Modification | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Benzyl Ring (para-position) | Electron-withdrawing group (e.g., -CF3, -CN) | May enhance binding through specific electronic interactions. nih.gov |
| Benzyl Ring (ortho-position) | Bulky substituent | May decrease activity due to steric hindrance with the binding site. |
| 5-Methanamine Group | Conversion to a longer alkylamine | Could probe the size of a hydrophobic pocket in the target protein. |
Modulation of Biological Targets via Chemical Interaction (e.g., Enzyme Binding via Molecular Docking)
The strategic design of this compound analogues and other tetrazole derivatives allows for their effective interaction with and modulation of various biological targets. A key computational method to predict and rationalize these interactions is molecular docking. This technique simulates the binding of a ligand (the tetrazole compound) into the active site of a target protein, providing insights into binding affinity, orientation, and specific molecular interactions.
Molecular docking studies have revealed that tetrazole derivatives can establish significant interactions within the binding sites of various enzymes, often mimicking the interactions of endogenous ligands or known inhibitors. For instance, studies on 5-substituted 1H-tetrazole derivatives have demonstrated their potential as inhibitors of enzymes crucial in disease pathways. Docking simulations with Casein Kinase 2, alpha 1 (CSNK2A1), a protein implicated in cancer, showed that a dimethoxyphenyl-substituted tetrazole derivative exhibited the highest binding affinity with a binding energy of -6.8687 kcal/mol. nih.gov This strong interaction was attributed to hydrogen bonds between the ligand's oxygen and the LYS 68 residue of the enzyme, alongside other interactions involving the tetrazole ring's nitrogen atoms. nih.gov
Similarly, tetrazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Docking studies of a synthesized series of tetrazole compounds against the COX-2 isozyme identified a derivative, compound 7c, as a potent and selective inhibitor. nih.gov The simulations revealed appreciable binding interactions within the enzyme's active site, rationalizing its high inhibitory activity (IC₅₀ = 0.23 µM) and selectivity. nih.gov Other research has explored 1,5-diaryl tetrazoles as COX-2 inhibitors, further confirming the utility of the tetrazole scaffold for this target. yu.edu.jo
The versatility of the tetrazole scaffold is further highlighted by its application in designing potential antimicrobial agents. Molecular docking has been employed to study the interaction of novel tetrazole derivatives with bacterial enzymes like DNA gyrase and fungal enzymes such as 14-α demethylase. ajgreenchem.comuobaghdad.edu.iq In one study, designed tetrazole derivatives showed promising inhibitory potential against DNA gyrase, with one compound exhibiting a low binding affinity of -6.685 Kcal/mol. uobaghdad.edu.iq Another study on tetrazole-benzimidazole hybrids identified a derivative (e1) as the most effective against fungal 14-α demethylase, which correlated with its potent antifungal activity. ajgreenchem.com These computational predictions are crucial for rationally designing more potent and selective enzyme inhibitors for therapeutic use.
Interactive Table: Molecular Docking of Tetrazole Derivatives with Biological Targets
| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Reference |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | CSNK2A1 | -6.8687 | H-bond with LYS 68, interactions with tetrazole N atoms | nih.gov |
| Tetrazole derivative 7c | COX-2 | Not specified, but showed appreciable binding | Appreciable binding interactions observed | nih.gov |
| Tetrazole derivative 2b | 4OR7 Protein | -7.8 | Higher binding affinity than control | nih.gov |
| Tetrazole derivative T8 | DNA Gyrase | -6.685 | Good binding affinity | uobaghdad.edu.iq |
| Benzimidazole-tetrazole derivative e1 | 14-α demethylase (CYP51) | Highest docking contact energy in its series | Interaction between azole-like core and heme | ajgreenchem.com |
Development of Novel Chemical Scaffolds
The tetrazole ring, a core component of this compound, is recognized in medicinal chemistry as a "privileged scaffold". beilstein-journals.org This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable for drug discovery. The tetrazole moiety's utility stems from its unique properties: it serves as a bioisostere (a chemical substitute) for the carboxylic acid group, enhancing metabolic stability, lipophilicity, and potency of molecules. beilstein-journals.orgresearchgate.net Its rigid, planar structure can also help in fixing the conformation of a molecule to optimize binding with a target. beilstein-journals.org
Recent advancements in synthetic chemistry have focused on using tetrazole derivatives as versatile building blocks for creating novel and complex chemical scaffolds. rug.nl A significant strategy involves the use of diversely protected tetrazole aldehydes, which can be incorporated into multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.net MCRs, such as the Passerini and Ugi reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. beilstein-journals.org
This approach allows for the rapid generation of large libraries of diverse, drug-like molecules built around the tetrazole core. researchgate.netrug.nl For example, researchers have developed an efficient MCR-based route to synthesize novel tetrazole building blocks, which are then used in subsequent MCRs to access a wide variety of molecular scaffolds. beilstein-journals.org This technique is complementary to traditional methods of tetrazole synthesis (often from nitrile precursors) and meets the growing demand for novel, tetrazole-based compound libraries that are challenging to produce through other means. beilstein-journals.orgrug.nl The indole (B1671886) scaffold, when combined with the tetrazole moiety, has also been shown to produce compounds with significant antiproliferative activity, demonstrating the power of scaffold hybridization. nih.gov The development of such synthetic methodologies is crucial for exploring new chemical space and identifying lead compounds for new therapeutic agents. nih.gov
Applications in Bioimaging (Chemical Perspective)
From a chemical perspective, analogues of this compound and other tetrazole derivatives have emerged as powerful tools in bioimaging. Their application is often based on clever chemical transformations that result in a detectable signal, typically fluorescence, only upon a specific event or interaction within a biological system.
A prominent strategy is the use of tetrazole-based "photoclick chemistry". rsc.org This approach utilizes a non-fluorescent tetrazole-containing probe that, upon light irradiation, undergoes an intramolecular cycloaddition reaction to form a highly fluorescent pyrazoline derivative in situ. rsc.org This light-activated, spatiotemporal control allows researchers to generate a fluorescent signal at a specific time and location within a cell, minimizing background noise and enabling real-time imaging. rsc.orgnih.gov Probes based on this principle have been successfully designed to target and image specific subcellular organelles, such as mitochondria and lysosomes, with high efficiency and stability. rsc.org
Another powerful application involves fluorogenic tetrazine probes, which operate via an inverse electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal chemistry. researchgate.netnih.gov Tetrazine itself can act as a fluorescence quencher. nih.gov Probes are designed where a fluorophore is held in a non-fluorescent "off" state by an adjacent tetrazine ring. researchgate.net When this probe reacts with a specific target molecule (a dienophile) inside a cell, the tetrazine is converted to a dihydropyridazine, releasing the quenching effect and causing the fluorophore to switch to a bright "on" state. nih.gov This "turn-on" mechanism provides a very high signal-to-noise ratio, as the probe is only fluorescent where it has bound its target. nih.gov
This approach has been used to develop probes for detecting cancer biomarkers. nih.govkorea.ac.kr For instance, a panel of tetrazole-based probes was used to label and image annexin (B1180172) A2, a protein overexpressed in certain cancer cells, demonstrating the potential for these chemical tools in cancer diagnosis. nih.govkorea.ac.kr The versatility of tetrazole and tetrazine chemistry allows for the rational design of probes with tailored properties, such as water solubility and target specificity, for advanced applications in super-resolution imaging and the sensitive detection of biomolecules. rsc.orgnih.gov
Future Directions and Emerging Trends in 1 Benzyl 1h Tetrazole 5 Methanamine Research
Development of Novel Multicomponent Reactions
Multicomponent reactions (MCRs) are at the forefront of modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. The development of novel MCRs is a key trend for the synthesis of complex tetrazole derivatives, including 1-Benzyl-1H-tetrazole-5-methanamine.
The Ugi and Passerini reactions are particularly promising avenues for the synthesis of this target molecule and its analogs. acs.orgnih.gov For instance, the azido-Ugi four-component reaction (azido-Ugi 4CR) has been successfully employed in the synthesis of a structurally related compound, (1-benzyl-1H-tetrazol-5-yl)(pyridin-2-yl)methanamine hydrochloride. This reaction demonstrates the feasibility of incorporating the benzyl (B1604629) group and a functionalized methanamine moiety at the 5-position of the tetrazole ring in a convergent manner. beilstein-journals.org Future research is expected to adapt and optimize such MCRs for the direct synthesis of this compound, potentially by utilizing formaldehyde (B43269) or a suitable synthetic equivalent as one of the components.
The Passerini three-component reaction (PT-3CR) also presents a viable strategy. nih.gov Research has shown the successful use of benzyl isocyanide in Passerini reactions to generate α-acyloxy amides, which can be precursors to functionalized tetrazoles. beilstein-journals.org The exploration of Passerini-type reactions involving a protected form of formaldehyde, an appropriate azide (B81097) source, and benzyl isocyanide could lead to a direct and efficient synthesis of a precursor to this compound.
A key area of future development will be the design of novel MCRs that are specifically tailored for the synthesis of this compound with high yields and selectivity. This could involve the exploration of new catalysts, alternative starting materials, and innovative reaction conditions.
| Multicomponent Reaction | Potential Starting Materials for this compound Synthesis | Key Advantages | Relevant Findings for Analogs |
| Azido-Ugi 4CR | Benzylamine, formaldehyde (or equivalent), benzyl isocyanide, trimethylsilyl (B98337) azide | High convergence, diversity-oriented | Synthesis of (1-benzyl-1H-tetrazol-5-yl)(pyridin-2-yl)methanamine hydrochloride achieved. beilstein-journals.org |
| Passerini 3CR | Formaldehyde (or equivalent), benzyl isocyanide, hydrazoic acid (or TMS-azide) | Atom economy, functional group tolerance | Benzyl isocyanide is a known compatible component in Passerini reactions. beilstein-journals.org |
Integration with Flow Chemistry and Automation
The integration of synthetic routes with flow chemistry and automation represents a significant trend in modern chemical research and production. acs.orgacs.orgmit.edu This approach offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for high-throughput screening of reaction conditions.
For the synthesis of tetrazole derivatives, flow chemistry provides a particularly attractive solution for handling potentially hazardous reagents like azides in a safer manner. mit.educore.ac.uk The synthesis of 5-substituted 1H-tetrazoles has been successfully demonstrated in a continuous flow microreactor, highlighting the potential for scaling up the production of these compounds safely and efficiently. mit.educore.ac.uk Future research will likely focus on adapting these flow chemistry protocols for the synthesis of this compound. This could involve the development of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification processes.
Automation, coupled with flow chemistry, will enable the rapid optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry. This will accelerate the discovery of optimal conditions for the synthesis of this compound via multicomponent reactions or other synthetic routes.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. Advanced spectroscopic techniques, in combination with computational methods, are powerful tools for this purpose. edu.krdnih.govnih.govnii.ac.jp
Detailed analysis of the NMR and FT-IR spectra of the closely related compound, 1-benzyl-5-amino-1H-tetrazole, has provided valuable insights into its structural features. academie-sciences.fr For this compound, similar detailed spectroscopic studies will be essential.
Expected Spectroscopic Features of this compound (based on analogs):
| Spectroscopic Technique | Expected Key Signals/Bands | Information Gained |
| ¹H NMR | Singlet for the benzylic CH₂ protons, multiplets for the phenyl protons, and signals for the methanamine CH₂ and NH₂ protons. | Confirmation of the presence and connectivity of the benzyl and methanamine groups. |
| ¹³C NMR | Resonances for the tetrazole carbon, benzylic carbon, phenyl carbons, and the methanamine carbon. | Elucidation of the carbon skeleton of the molecule. |
| FT-IR | Characteristic stretching vibrations for N-H (amine), C-H (aromatic and aliphatic), and the tetrazole ring C=N and N=N bonds. | Identification of functional groups and confirmation of the tetrazole ring structure. |
Future research will likely employ more advanced techniques such as 2D NMR (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to establish through-bond connectivities. Solid-state NMR could also be used to study the compound's structure and dynamics in the solid phase.
Deeper Theoretical Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining a deeper understanding of the reactivity and selectivity of chemical reactions. rsc.orgacs.orgnih.goviosrjournals.orgresearchgate.net For this compound, DFT calculations will be instrumental in several key areas.
DFT studies on the related 1-benzyl-5-amino-1H-tetrazole have successfully predicted its molecular geometry and spectroscopic properties. academie-sciences.fr Similar computational investigations on this compound will provide valuable information on its conformational preferences, electronic structure, and the distribution of electrostatic potential. acs.orgnih.gov This knowledge is crucial for understanding its potential intermolecular interactions and reactivity.
Furthermore, theoretical modeling of the reaction mechanisms for its synthesis, for example, via multicomponent reactions, will help in elucidating the transition states and intermediates involved. This can guide the rational design of more efficient and selective synthetic protocols. For instance, computational studies can help predict the regioselectivity of substitution on the tetrazole ring and the stereochemical outcome of reactions.
Sustainable Synthesis Strategies for Tetrazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will undoubtedly focus on the development of more sustainable synthesis strategies. beilstein-journals.orgnih.govbeilstein-journals.org
This includes the use of safer and more environmentally benign reagents and solvents. For example, the replacement of hazardous hydrazoic acid with safer azide sources like sodium azide in combination with a suitable catalyst is a key aspect of green tetrazole synthesis. The use of water as a solvent, where possible, is also a highly desirable goal.
Energy efficiency is another important pillar of sustainable synthesis. The use of microwave irradiation and ultrasound assistance are emerging as powerful techniques to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. These methods are expected to be explored for the synthesis of this compound.
The development of catalytic methods, particularly using recyclable heterogeneous catalysts, will also be a major focus. This not only improves the sustainability of the process by reducing waste but also simplifies the purification of the final product.
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-1H-tetrazole-5-methanamine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves [1,3]-dipolar cycloaddition or nucleophilic substitution strategies. For example:
- Catalyst Selection : Nano-TiCl₄·SiO₂ has been used to synthesize 5-substituted tetrazoles, improving yields (up to 92%) under mild conditions .
- Substrate Optimization : Benzyl halides or benzyl alcohols are common benzylation agents. Evidence from galactosidation reactions (e.g., using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) highlights the importance of protecting groups and stoichiometric control to avoid side reactions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C are recommended for cycloaddition reactions to balance reactivity and stability .
Q. How should researchers characterize the structural properties of this compound?
Key techniques include:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., mean C–C bond length = 0.005 Å in related benzyl-triazole structures) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
- Molecular Docking : Triazole/tetrazole derivatives form hydrogen bonds and π-stacking interactions with biological targets (e.g., enzymes, receptors). Density Functional Theory (DFT) calculations optimize binding conformations .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting the compound’s logP (~2.7) and potential blood-brain barrier permeability .
- Mechanistic Studies : Molecular dynamics simulations track protonation states of the tetrazole ring under physiological pH, affecting ligand-receptor binding .
Q. What strategies address contradictions in reported biological activities of tetrazole derivatives?
- Assay Standardization : Variations in cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) can alter IC₅₀ values. Replicate studies under controlled conditions are critical .
- Metabolite Interference : Phase I metabolism (e.g., CYP450 oxidation) may generate active/inactive metabolites. LC-MS/MS profiling identifies confounding factors .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring reduce antibacterial potency but enhance anticancer activity) .
Q. What are the critical handling and storage protocols for this compound?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
- Safety : Use fume hoods and PPE (gloves, goggles) due to amine-related hazards (skin/eye irritation). First-aid measures include rinsing with water for 15 minutes and medical consultation .
- Stability Testing : Monitor via HPLC every 6 months; degradation products (e.g., benzaldehyde) indicate improper storage .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- NMR Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., NH protons are observable in DMSO but broadened in CDCl₃) .
- Crystallographic Artifacts : SCXRD may misrepresent solution-phase conformations. Compare with computational models (e.g., Gaussian geometry optimization) .
- Impurity Profiling : LC-MS detects byproducts (e.g., unreacted benzyl chloride) that skew melting point and spectral data .
Methodological Recommendations
Q. What experimental designs are optimal for studying the regioselectivity of tetrazole substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
